[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
描述
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organoheterocyclic compounds. The compound carries the Chemical Abstracts Service registry number 1142204-62-3 and possesses the molecular formula C18H18N2O5 with a molecular weight of 342.3 grams per mole. The International Chemical Identifier representation is InChI=1S/C18H18N2O5/c21-17(10-20(11-18(22)23)14-4-2-1-3-5-14)19-9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,19,21)(H,22,23), providing a standardized method for representing the compound's structure.
The Simplified Molecular Input Line Entry System representation C1OC2=C(O1)C=C(C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3 offers a linear notation that captures the essential connectivity patterns within the molecule. The International Chemical Identifier Key IVPYXXPSAWUHSO-UHFFFAOYSA-N serves as a unique identifier for computational and database applications. The compound's structure incorporates several distinct molecular components, including a 1,3-benzodioxole ring system, an amino acid backbone, and a phenyl substituent, creating a complex three-dimensional architecture.
Table 1: Structural and Physical Properties of this compound
The structural analysis reveals that this compound represents a hybrid between benzodioxole-containing molecules and amino acid derivatives. The benzodioxole moiety, also known as methylenedioxybenzene, contributes unique electronic properties due to the electron-donating nature of the methylenedioxy functional group. This structural feature is particularly significant because benzodioxole-containing compounds have demonstrated various biological activities and serve as important intermediates in pharmaceutical synthesis. The amino acid component provides additional functionality through both amino and carboxylic acid groups, enabling potential interactions with biological systems and offering sites for further chemical modification.
Historical Context of Benzodioxole-Amino Acid Hybrid Compounds
The development of benzodioxole-amino acid hybrid compounds represents a significant advancement in synthetic organic chemistry, building upon decades of research into both benzodioxole chemistry and amino acid modifications. The benzodioxole core structure, characterized by a benzene ring fused to a five-membered ring containing two oxygen atoms and three carbon atoms, has been extensively studied since the early twentieth century. This structural motif gained particular attention due to its presence in numerous naturally occurring compounds and its utility as a synthetic intermediate.
Research into amino acid conjugated heterocycles has demonstrated the potential for creating compounds with enhanced biological activities compared to their individual components. Studies have shown that the conjugation of amino acids to various heterocyclic systems can lead to improved pharmacological properties, including enhanced selectivity and reduced toxicity. For example, investigations by Escherich and colleagues demonstrated that peptides conjugated with benzodiazepine derivatives exhibited improved binding affinities for cholecystokinin receptors, with inhibitory concentration values ranging from 0.36 to 1.03 micromolar.
The synthesis of benzodioxole-containing amino acid derivatives has been explored through various methodological approaches. Dahiya and colleagues synthesized novel substituted benzimidazolyl-salicylic and benzoic acids by reacting diazotised aminobenzoic acids with benzimidazoles, followed by coupling with various amino acid esters and peptides. These studies revealed that the incorporation of benzodioxole moieties into amino acid frameworks could enhance antimicrobial and cytotoxic activities, demonstrating the potential value of such hybrid compounds in pharmaceutical applications.
The historical development of these compounds has also been influenced by advances in synthetic methodologies. The Petasis reaction, for instance, has been employed for the synthesis of various benzodioxole-amino acid conjugates, enabling the formation of complex molecular architectures through multicomponent reactions. These synthetic approaches have facilitated the preparation of compounds containing the methylenedioxybenzyl group attached to amino acid derivatives, creating a foundation for the development of more complex structures such as this compound.
Position Within Organoheterocyclic Compound Classifications
The compound this compound occupies a distinctive position within the broader classification system of organoheterocyclic compounds. According to established taxonomies, the compound belongs to the class of organic compounds known as benzodioxoles, which are characterized by containing a benzene ring fused to either isomer of dioxole. The dioxole component consists of a five-membered unsaturated ring containing two oxygen atoms and three carbon atoms, placing these compounds within the larger category of organoheterocyclic compounds.
Within the hierarchical classification system used for chemical compounds, benzodioxoles are categorized under the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. The benzodioxole class encompasses compounds that contain a benzene ring fused to dioxole structures, distinguishing them from other heterocyclic systems such as benzoxazoles or benzimidazoles. The specific compound under discussion represents a complex derivative that incorporates additional functional groups beyond the basic benzodioxole structure.
Table 2: Chemical Classification Hierarchy for this compound
The compound's classification as an amino acid derivative stems from the presence of both amino and carboxylic acid functional groups within its structure. This dual classification reflects the hybrid nature of the molecule, which combines characteristics of both heterocyclic aromatic compounds and biological amino acids. Such classification schemes are crucial for understanding the compound's potential reactivity patterns and biological interactions, as they provide insights into the chemical behavior expected from molecules containing similar structural features.
The position of this compound within organoheterocyclic classifications also reflects broader trends in modern pharmaceutical chemistry toward the development of hybrid molecules that combine multiple pharmacophores. Research has demonstrated that benzodioxole-containing compounds exhibit diverse biological activities, including anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic properties. The incorporation of amino acid functionalities into such structures represents an attempt to modulate these activities and potentially improve selectivity and bioavailability.
Furthermore, the compound's classification provides important information about its synthetic accessibility and potential modifications. Benzodioxole derivatives have been extensively studied as synthetic intermediates, and their chemistry is well-established. The amino acid component offers additional sites for chemical modification, including both the amino nitrogen and the carboxylic acid carbon, enabling the synthesis of prodrugs, conjugates, and other derivatives that might exhibit enhanced therapeutic properties.
属性
IUPAC Name |
2-(N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-17(10-20(11-18(22)23)14-4-2-1-3-5-14)19-9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPYXXPSAWUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of the Benzodioxol-5-ylmethylamine Intermediate
- The benzodioxole ring system is introduced via substitution reactions starting from commercially available 1,3-benzodioxole derivatives.
- The 5-position is functionalized with a methylamine group through reductive amination or nucleophilic substitution.
- This intermediate serves as the key amine component for subsequent coupling.
Formation of the 2-Oxoethyl Linker
- The 2-oxoethyl group is typically introduced via α-bromoacetyl derivatives or glyoxylic acid derivatives.
- Bromination of acetyl precursors in acetic acid at room temperature yields α-bromo carbonyl compounds, which are reactive intermediates for nucleophilic substitution by amines.
Coupling with Phenylaminoacetic Acid
- The phenylaminoacetic acid moiety is introduced by reacting the benzodioxolylmethylamine-oxoethyl intermediate with phenylaminoacetic acid or its activated derivatives (e.g., acid chlorides, esters).
- Amide bond formation is facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC) or by direct condensation under controlled conditions.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane at moderate temperatures (50–60 °C).
Purification and Characterization
- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative thin-layer chromatography (TLC).
- Characterization is performed using NMR (1H and 13C), IR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity.
Representative Synthetic Scheme (Summary)
| Step | Reactants/Intermediates | Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-Benzodioxole derivative + methylamine | Reductive amination, mild heating | Benzodioxol-5-ylmethylamine | 70–85 |
| 2 | Acetyl derivative + Br2 in acetic acid | Room temperature, bromination | α-Bromoacetyl intermediate | 75–90 |
| 3 | Benzodioxol-5-ylmethylamine + α-bromoacetyl | Nucleophilic substitution, DMF | 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl intermediate | 65–80 |
| 4 | Intermediate + phenylaminoacetic acid derivative | Coupling agent, 50–60 °C, DMF | This compound | 60–85 |
Research Findings and Optimization Notes
- Bromination of acetyl precursors is a critical step; controlling temperature and reaction time prevents over-bromination and side reactions.
- The choice of solvent and coupling agent significantly affects the yield and purity of the final amide product.
- Mild reaction conditions (50–60 °C) favor selective amide bond formation without decomposition of sensitive benzodioxole moieties.
- Purification by flash chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures yields high-purity compounds.
- NMR spectral data confirm the presence of characteristic benzodioxole protons (around 5.9–6.1 ppm) and amide NH signals (7.5–8.5 ppm).
- HRMS data align with the molecular formula C18H18N2O5, confirming the molecular weight of 342.35 g/mol.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1,3-Benzodioxole derivatives, acetyl compounds, phenylaminoacetic acid |
| Key reagents | Bromine, methylamine, coupling agents (EDC, DCC) |
| Solvents | Acetic acid, DMF, 1,4-dioxane |
| Temperature range | Room temperature to 60 °C |
| Reaction time | 2–16 hours depending on step |
| Purification methods | Flash chromatography, preparative TLC |
| Characterization techniques | NMR, IR, HRMS, elemental analysis |
| Typical yields | 60–90% per step |
化学反应分析
Types of Reactions
[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
The search results provide limited information about the specific applications of the compound "[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid." However, some results offer relevant details regarding its chemical properties and related compounds .
Chemical Information
- Molecular Formula: C18H18N2O5
- Molecular Weight: 342.3 g/mol
- Synonyms: The compound is also known as 1142204-62-3, 2-(N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]anilino)acetic acid, STK504979, and ({[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]methyl}(phenyl)amino)acetic acid .
Related Compounds and Potential Applications
- Immunology: A search result from Apical Scientific Sdn. Bhd. lists the compound among a series of similar chemical structures, suggesting its potential use or study in immunological research .
- Tryptophan-Kynurenine Metabolism: Another search result discusses the roles of kynurenine metabolites, such as KYNA, in neuroprotection and anti-inflammatory processes, as well as their interactions with receptors like NMDA and AhR . While the specific compound isn't mentioned, the presence of a benzodioxol moiety, similar to those found in some AhR agonists, might indicate a potential area of research .
- Antioxidant/Pro-oxidant Properties: Research indicates that many compounds with similar structures can exhibit dual antioxidant and pro-oxidant properties, depending on the concentration and cellular environment . This could be a potential area to explore for "this compound" .
Given the limited information, a comprehensive understanding of the applications of "this compound" would require further investigation, potentially including:
- Synthesis and Characterization: Detailed synthesis procedures and spectroscopic data to confirm the compound's identity and purity.
- Biological Activity Screening: In vitro and in vivo studies to assess its activity in various biological assays, such as receptor binding, enzyme inhibition, or cell-based assays.
- Structure-Activity Relationship Studies: Comparing its activity to related compounds to understand the role of the benzodioxol and amino-oxoethyl moieties in its biological effects.
- Case Studies: Specific examples of how this compound has been used in experiments.
作用机制
The mechanism of action of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Table 1: Key Structural Analogues and Modifications
| Compound Name / CAS | Structural Variation | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|
| [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid (1142215-46-0) | 4-Methoxyphenyl substitution | C₁₉H₂₀N₂O₆ | Increased polarity due to methoxy group; potential for enhanced solubility in polar solvents | |
| [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | 3,4-Dichlorobenzyl substitution | C₁₇H₁₅Cl₂N₂O₃ | Higher electron-withdrawing effects; possible improved receptor binding but increased toxicity risk | |
| [2-(Cyclopentylamino)-2-oxoethylamino]acetic acid (sc-321031) | Cyclopentylamino instead of benzodioxolylmethyl | C₁₅H₁₉N₃O₃ | Reduced aromaticity; enhanced lipophilicity affecting pharmacokinetics | |
| {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid (1008380-11-7) | Thiazolidinone core | C₁₂H₁₁N₃O₄S | Introduction of sulfur and ketone groups; altered hydrogen-bonding and redox properties |
Pharmacological and Physicochemical Comparisons
Solubility and Lipophilicity
- Benzodioxole-containing compounds (e.g., the target compound) exhibit moderate lipophilicity (logP ~2.5–3.0), balancing membrane permeability and aqueous solubility .
- Methoxy-substituted derivatives (e.g., CAS 1142215-46-0) show improved solubility in polar solvents (e.g., DMSO or ethanol) due to the electron-donating methoxy group .
- Thiazolidinone derivatives (e.g., CAS 1008380-11-7) have lower logP values (~1.5–2.0) owing to the polar thiazolidinone ring, favoring hydrophilic interactions .
生物活性
The compound [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a member of the class of amino acids that incorporates a benzodioxole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H18N2O5 , and it features a unique structure that combines an acetic acid derivative with a benzodioxole unit. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression . The incorporation of the benzodioxole structure may enhance these effects through improved bioavailability and target specificity.
Anti-inflammatory Properties
The anti-inflammatory potential of benzodioxole derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . This suggests that this compound could potentially serve as a lead compound in the development of new antimicrobial agents.
Case Studies
-
Antitumor Efficacy :
A study focused on the synthesis and evaluation of pyrazole derivatives reported significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, highlighting the potential for synergistic effects in treatment regimens . -
Anti-inflammatory Mechanism :
Research on similar compounds revealed their ability to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in vitro. This suggests a promising avenue for treating chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
